N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide

Descripción

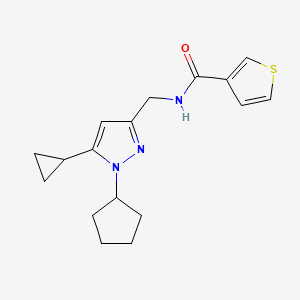

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. A methylene bridge connects the pyrazole to a thiophene-3-carboxamide moiety. This structural design confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 335.47 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness.

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(13-7-8-22-11-13)18-10-14-9-16(12-5-6-12)20(19-14)15-3-1-2-4-15/h7-9,11-12,15H,1-6,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQQFJVKKRASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole

Actividad Biológica

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a unique combination of cyclopentyl and cyclopropyl groups attached to a pyrazole moiety, along with a thiophene carboxamide. The molecular formula is with a molecular weight of approximately 358.46 g/mol.

1. Anti-inflammatory Properties

Recent studies indicate that this compound exhibits significant anti-inflammatory effects. Key findings include:

- Reduced Inflammation : The compound effectively decreases edema and leukocyte migration in animal models, suggesting its potential use in treating inflammatory conditions.

- Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in the inflammatory response, further supporting its anti-inflammatory potential.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are vital targets in cancer therapy. Preliminary data suggest that this compound may interact with kinases involved in tumor growth and progression .

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential efficacy of this compound:

These studies highlight the potential for this compound to exhibit similar or enhanced biological activities.

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Specific Kinases : By targeting kinases associated with inflammatory pathways or cancer cell proliferation.

- Regulation of Cytokine Production : Modulating the levels of cytokines can significantly alter inflammatory responses and tumor microenvironments.

- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways crucial for cell survival and proliferation in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound is compared below with GSK2830371, a structurally related thiophene carboxamide derivative, based on available evidence (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Thiophene, however, offers π-π stacking advantages in target interactions.

Molecular Weight : The target compound (335.47 g/mol) adheres more closely to drug-likeness guidelines than GSK2830371 (461.02 g/mol), which may face challenges in permeability and solubility.

Functional Implications

- Metabolic Stability: The cyclopentyl group in both compounds likely reduces oxidative metabolism.

- Target Binding : The pyrazole core’s nitrogen atoms could facilitate interactions with polar residues in enzymatic active sites, whereas GSK2830371’s thiophene and chloropyridinyl groups may favor hydrophobic pockets.

Comparison with Other Analogues

- Isoxazole vs. Pyrazole : Replacing pyrazole with isoxazole (as in n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) introduces an oxygen atom, altering electronic density and hydrogen-bonding capacity. This may reduce metabolic stability compared to the nitrogen-rich pyrazole.

- Substituent Bulk : Bulky groups like cyclopentyl/cyclopropyl in the target compound likely improve selectivity over smaller substituents (e.g., methyl), which may increase off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.